molecular formula C8H3ClFN3O2S B2453010 2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole CAS No. 1340057-97-7

2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole

Cat. No.: B2453010
CAS No.: 1340057-97-7
M. Wt: 259.64
InChI Key: CKUGVYFTCFRJQF-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with chloro, fluoro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole typically involves the reaction of 2-fluoro-4-nitroaniline with thiosemicarbazide in the presence of phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiadiazoles.

    Reduction: Formation of 2-chloro-5-(2-fluoro-4-aminophenyl)-1,3,4-thiadiazole.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and photovoltaic cells.

    Chemical Biology: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential biomolecules. In anticancer research, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-triazole: Contains a triazole ring instead of a thiadiazole ring.

Uniqueness

2-Chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFN3O2S/c9-8-12-11-7(16-8)5-2-1-4(13(14)15)3-6(5)10/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUGVYFTCFRJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C2=NN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340057-97-7
Record name 2-chloro-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole
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